molecular formula C12H20N2O5Sn B117743 5-(Trimethylstannyl)-2'-deoxyuridine CAS No. 146629-34-7

5-(Trimethylstannyl)-2'-deoxyuridine

Cat. No.: B117743
CAS No.: 146629-34-7
M. Wt: 391 g/mol
InChI Key: OQDVZLNWCJTGNH-OIXZBRQUSA-N
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Description

5-(Trimethylstannyl)-2’-deoxyuridine: is an organotin compound that features a trimethylstannyl group attached to the 5-position of the nucleoside 2’-deoxyuridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylstannyl)-2’-deoxyuridine typically involves the stannylation of 2’-deoxyuridine. One common method is the reaction of 2’-deoxyuridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for 5-(Trimethylstannyl)-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the organotin reagents.

Chemical Reactions Analysis

Types of Reactions: 5-(Trimethylstannyl)-2’-deoxyuridine can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin compounds.

    Reduction Reactions: Reduction of the uridine moiety can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Stille Coupling: Palladium catalysts, organic halides, and bases like cesium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted uridines depending on the halide used in the Stille coupling.

    Oxidation Products: Tin oxides and other oxidized organotin compounds.

    Reduction Products: Reduced forms of uridine derivatives.

Scientific Research Applications

Chemistry: 5-(Trimethylstannyl)-2’-deoxyuridine is used as a precursor in the synthesis of other nucleoside analogs through cross-coupling reactions. It serves as a versatile intermediate in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antiviral and anticancer properties. Its ability to modify nucleosides makes it a candidate for developing new therapeutic agents.

Industry: The compound’s organotin moiety is of interest in materials science for the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Trimethylstannyl)-2’-deoxyuridine in biological systems involves its incorporation into nucleic acids, where it can interfere with DNA replication and transcription. The trimethylstannyl group can also facilitate the delivery of the nucleoside analog into cells, enhancing its biological activity. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

    5-Iodo-2’-deoxyuridine: Another modified nucleoside with antiviral properties.

    5-Bromo-2’-deoxyuridine: Used in cancer research for its ability to incorporate into DNA and cause mutations.

    5-Fluoro-2’-deoxyuridine: A well-known chemotherapeutic agent.

Uniqueness: 5-(Trimethylstannyl)-2’-deoxyuridine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable tool in synthetic chemistry and a promising candidate for drug development.

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O5.3CH3.Sn/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15;;;;/h2,5-6,8,12-13H,3-4H2,(H,10,14,15);3*1H3;/t5-,6+,8+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDVZLNWCJTGNH-OIXZBRQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Sn](C)(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439455
Record name AG-D-91032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146629-34-7
Record name AG-D-91032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-(Trimethylstannyl)-2'-deoxyuridine so valuable in radiopharmaceutical development?

A: this compound serves as a versatile precursor for radiolabeling 2'-deoxyuridine with various halogens. This is achieved through a process called astatodestannylation, where the trimethylstannyl group is replaced by a radioisotope like Iodine-123, Iodine-125, Iodine-131, or Astatine-211. [, , ] This ability to incorporate different radiohalogens allows researchers to investigate and potentially harness the therapeutic potential of these isotopes in the form of radiolabeled 5-halo-2'-deoxyuridine analogs.

Q2: How does the radiolabeled product of this compound, 5-[211At]astato-2'-deoxyuridine, function within a cellular environment?

A: 5-[211At]astato-2'-deoxyuridine ([211At]AUdR), similar to its analog 5-iodo-2'-deoxyuridine (IUdR), exhibits targeted cytotoxicity towards cells undergoing DNA synthesis (S-phase). [] The mechanism involves its incorporation into the DNA of actively dividing cells. Once incorporated, the decay of Astatine-211, an alpha-emitter, releases high-energy alpha particles with a limited range. This localized energy deposition within the DNA leads to significant damage, ultimately resulting in cell death. []

Q3: What advantages does 5-[211At]astato-2'-deoxyuridine offer compared to existing radiopharmaceuticals using Auger electron emitters like Iodine-125 or Iodine-123?

A: While Auger electron emitters like Iodine-125 and Iodine-123, when incorporated into IUdR, demonstrate cytotoxicity, their effectiveness is limited to cells in the S-phase during exposure. [] In contrast, 5-[211At]astato-2'-deoxyuridine utilizes Astatine-211, an alpha-emitter. The higher linear energy transfer and greater range of alpha particles compared to Auger electrons offer the potential for improved homogeneity in tumor dose deposition. [] This means that [211At]AUdR could potentially target a broader range of tumor cells, including those not actively synthesizing DNA, leading to enhanced therapeutic efficacy.

Q4: What are the key characteristics of the radiolabeling method using this compound?

A: The synthesis of radiolabeled 5-halo-2'-deoxyuridine from this compound stands out due to its efficiency and speed. [] The reaction can be completed within 30 minutes, including the necessary thin-layer chromatography (TLC) for quality control. [] This rapid synthesis, coupled with impressive yields exceeding 95% and radiochemical purity greater than 99%, highlights the method's suitability for developing radiolabeling kits or generators for on-demand production of these crucial radiopharmaceuticals. []

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